Adenosine antagonist-1

描述

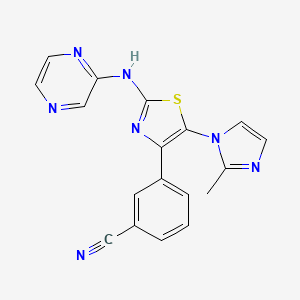

属性

分子式 |

C18H13N7S |

|---|---|

分子量 |

359.4 g/mol |

IUPAC 名称 |

3-[5-(2-methylimidazol-1-yl)-2-(pyrazin-2-ylamino)-1,3-thiazol-4-yl]benzonitrile |

InChI |

InChI=1S/C18H13N7S/c1-12-21-7-8-25(12)17-16(14-4-2-3-13(9-14)10-19)24-18(26-17)23-15-11-20-5-6-22-15/h2-9,11H,1H3,(H,22,23,24) |

InChI 键 |

YNGFNKUXMJZNCR-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=CN1C2=C(N=C(S2)NC3=NC=CN=C3)C4=CC=CC(=C4)C#N |

产品来源 |

United States |

Foundational & Exploratory

The Adenosine A1 Receptor in the Cardiovascular System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted role of the Adenosine (B11128) A1 receptor (A1R) within the cardiovascular system. Adenosine, a ubiquitous nucleoside, plays a critical role in cellular metabolism and signaling, particularly under conditions of metabolic stress such as hypoxia and ischemia.[1][2] Its effects are mediated by four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), with the A1R being a key player in cardiac and vascular physiology and pathophysiology.[3][4] This document details the signaling pathways, physiological functions, and pathological implications of A1R activation, presenting quantitative data, experimental methodologies, and visual representations of key processes to support research and drug development efforts in this field.

Physiological Role and Distribution of A1R in the Cardiovascular System

The Adenosine A1 receptor is widely expressed throughout the cardiovascular system, including in cardiomyocytes, sinoatrial (SA) and atrioventricular (AV) nodal cells, vascular smooth muscle cells, and endothelial cells.[3] Its activation generally leads to cardioprotective and cardiodepressive effects.

Cardiac Effects

In the heart, A1R activation exerts negative chronotropic (slowing of heart rate), dromotropic (slowing of AV conduction), and inotropic (reduction of contractility) effects.[5][6] These effects are primarily mediated by its coupling to inhibitory G proteins (Gi/o).[4]

-

Sinoatrial (SA) Node: A1R activation hyperpolarizes the cell membrane and decreases the slope of diastolic depolarization in SA nodal cells, leading to a decrease in heart rate.[7] This is achieved through the activation of G protein-coupled inwardly rectifying potassium channels (GIRK/Kir3) and inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently modulates the "funny" current (If) and L-type Ca2+ currents.[7]

-

Atrioventricular (AV) Node: The A1R plays a crucial role in regulating AV nodal conduction. Its activation prolongs the effective refractory period and slows conduction velocity, providing a protective mechanism against supraventricular tachyarrhythmias.[5][8]

-

Cardiomyocytes: In ventricular myocytes, the A1R has a less pronounced direct effect on contractility under basal conditions. However, it exhibits a significant anti-adrenergic effect, counteracting the positive inotropic effects of catecholamines by inhibiting adenylyl cyclase and reducing cAMP levels.[1] This anti-adrenergic action is a key component of its cardioprotective role.

Vascular Effects

The role of the A1R in the vasculature is more complex. While A2A and A2B receptors are primarily responsible for adenosine-induced vasodilation, the A1R can mediate vasoconstriction in certain vascular beds, including the renal afferent arteriole.[9] In other vessels, A1R activation on vascular smooth muscle cells has been shown to have proliferative effects, which may have implications in vascular remodeling.

A1R Signaling Pathways

The activation of the A1R initiates a cascade of intracellular signaling events, primarily through its interaction with Gi/o proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.

Figure 1: Simplified A1R signaling pathway in a cardiomyocyte.

Beyond the canonical adenylyl cyclase pathway, A1R activation can also lead to the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, such as ERK and JNK.[1] These alternative pathways contribute to the diverse cellular responses mediated by the A1R, including gene expression changes and cellular growth.

Quantitative Data on A1R Function

The following tables summarize quantitative data from various studies on the effects of A1R modulation on cardiovascular parameters.

Table 1: Effects of A1R Agonists on Cardiac Parameters

| Agonist | Model | Parameter | Effect | EC50 / Concentration | Reference |

| N6-cyclohexyladenosine (CHA) | Rat (in vivo) | Heart Rate | Dose-dependent decrease | 1, 5, 10 nmol (i.t.) | [10] |

| N6-cyclohexyl-2-O-methyladenosine (SDZ WAG-994) | Guinea Pig (isolated heart) | Atrial Rate | Decrease | 0.69 ± 0.04 µM | [11] |

| SDZ WAG-994 | Guinea Pig (isolated heart) | AV Nodal Conduction Time (S-H interval) | Prolongation | 1.49 ± 0.54 µM | [11] |

| 2-chloro-N6-cyclopentyladenosine (CCPA) | Murine (isolated heart) | Contractile Response to Isoproterenol | 27% reduction | N/A | [12] |

| CVT-510 | Human (in vivo) | AH Interval | Dose-dependent increase (e.g., from 93±23 ms (B15284909) to 114±37 ms at 10 µg/kg) | 0.3 to 10 µg/kg | [8] |

Table 2: Effects of A1R Modulation on Blood Pressure

| Modulation | Model | Parameter | Effect | Reference |

| A1R Knockout | Mice (conscious) | Mean Arterial Pressure (MAP) on normal salt diet | 7-10 mmHg higher than wild-type | [13] |

| A1R Knockout | Mice with ANG II infusion | Mean Arterial Pressure (MAP) | Lower increase compared to wild-type (128±3 vs 139±3 mmHg) | [9] |

| A1R Antagonist (DPSPX) | Rat (chronic treatment) | Blood Pressure | Leads to a hypertensive state | [14] |

Experimental Protocols for Studying A1R Function

Detailed methodologies are crucial for the accurate investigation of A1R function. Below are summaries of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of A1Rs in a given tissue or cell preparation.

-

Objective: To characterize the binding of a radiolabeled ligand to the A1R.

-

Materials:

-

Cell membranes or tissue homogenates expressing A1R.

-

Radioligand (e.g., [3H]CCPA).

-

Non-specific binding competitor (e.g., 2-chloroadenosine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane preparations with increasing concentrations of the radioligand in the presence and absence of a high concentration of the non-specific competitor.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax.[15][16][17][18][19]

-

Figure 2: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of A1R agonists to inhibit adenylyl cyclase activity.

-

Objective: To quantify the A1R-mediated inhibition of cAMP production.

-

Materials:

-

Whole cells expressing A1R.

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

A1R agonist.

-

Phosphodiesterase inhibitor (e.g., rolipram).

-

cAMP detection kit (e.g., TR-FRET based).

-

-

Procedure:

-

Pre-incubate cells with the phosphodiesterase inhibitor.

-

Stimulate the cells with forskolin (B1673556) in the presence of varying concentrations of the A1R agonist.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Determine the IC50 of the agonist for cAMP inhibition.[20][21][22][23]

-

Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic influences.[24][25][26]

-

Objective: To assess the direct effects of A1R ligands on cardiac function (e.g., heart rate, contractility, and response to ischemia-reperfusion).

-

Procedure:

-

Excise the heart from an anesthetized animal and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[27][28]

-

Insert a balloon into the left ventricle to measure isovolumetric pressure.

-

After a stabilization period, administer A1R ligands via the perfusate and record changes in heart rate, left ventricular developed pressure (LVDP), and the rate of pressure development (dP/dt).

-

For ischemia-reperfusion studies, subject the heart to a period of no-flow ischemia followed by reperfusion, with or without the A1R ligand.[27]

-

Figure 3: Logical flow of a Langendorff isolated heart experiment.

In Vivo Cardiac Function Assessment in Mice

Techniques such as echocardiography and pressure-volume (PV) loop analysis are used to assess cardiac function in living animals.[29][30][31][32][33]

-

Objective: To evaluate the systemic cardiovascular effects of A1R modulation in a whole-animal model.

-

Procedure (Echocardiography):

-

Anesthetize the mouse and place it on a heated platform.

-

Use a high-frequency ultrasound probe to obtain images of the heart in various views (e.g., parasternal long-axis and short-axis).

-

Measure parameters such as left ventricular internal dimensions, wall thickness, fractional shortening, and ejection fraction before and after administration of an A1R ligand.[30][33]

-

Role of A1R in Cardiovascular Disease

The A1R is a key player in several cardiovascular pathologies, making it an attractive therapeutic target.

Ischemia-Reperfusion Injury

During ischemia, increased adenosine levels activate A1Rs, which is a crucial component of ischemic preconditioning, a phenomenon where brief ischemic episodes protect the heart from a subsequent prolonged ischemic insult.[2] A1R activation during ischemia is believed to reduce infarct size.[2] However, the role of A1R antagonists in ischemia-reperfusion injury is also being explored, with some studies suggesting they may be beneficial.

Cardiac Hypertrophy and Heart Failure

The A1R has been shown to have anti-hypertrophic effects. In vitro studies have demonstrated that A1R activation can inhibit cardiomyocyte hypertrophy induced by various stimuli.[34][35] In animal models of pressure overload, A1R agonists have been shown to attenuate the development of cardiac hypertrophy and prevent the transition to heart failure.[34][35] In chronic heart failure, there is evidence of A1R upregulation in the sinoatrial node, which may contribute to sinus node dysfunction.[36][37]

Arrhythmias

Due to its negative dromotropic effects on the AV node, A1R agonists have been developed for the termination of paroxysmal supraventricular tachycardia (PSVT).[8][38] Selective A1R agonists offer the potential for rate control in atrial fibrillation without the undesirable peripheral vasodilation associated with non-selective adenosine receptor agonists.[38]

Conclusion

The Adenosine A1 receptor is a critical regulator of cardiovascular function, with profound effects on heart rate, atrioventricular conduction, and myocardial contractility, particularly under conditions of stress. Its well-defined signaling pathways and significant role in cardiovascular diseases such as ischemia-reperfusion injury, cardiac hypertrophy, and arrhythmias make it a compelling target for drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of modulating A1R activity. A thorough understanding of the complex and sometimes opposing roles of the A1R in different cardiovascular contexts is essential for the successful translation of basic research findings into novel clinical therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 5. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Adenosine reduces sinoatrial node cell action potential firing rate by uncoupling its membrane and calcium clocks [frontiersin.org]

- 8. Electrophysiologic effects of a novel selective adenosine A1 agonist (CVT-510) on atrioventricular nodal conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine A1-receptor knockout mice have a decreased blood pressure response to low-dose ANG II infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of cardiovascular response of adenosine A1 receptor agonist by cyclic AMP in the spinal cord of the rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cardiac effects of a novel A1-adenosine receptor agonist in guinea pig isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contractile effects of adenosine A1 and A2A receptors in isolated murine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of the adenosine A1 receptor on blood pressure regulation and renin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypertension due to blockade of adenosine receptors. | Semantic Scholar [semanticscholar.org]

- 15. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Assay in Summary_ki [bdb99.ucsd.edu]

- 19. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 24. Langendorff heart - Wikipedia [en.wikipedia.org]

- 25. ijbcp.com [ijbcp.com]

- 26. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]

- 27. benchchem.com [benchchem.com]

- 28. adinstruments.com [adinstruments.com]

- 29. jnm.snmjournals.org [jnm.snmjournals.org]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ahajournals.org [ahajournals.org]

- 35. Activation of adenosine A1 receptor attenuates cardiac hypertrophy and prevents heart failure in murine left ventricular pressure-overload model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. ahajournals.org [ahajournals.org]

- 37. Upregulation of adenosine A1 receptors facilitates sinoatrial node dysfunction in chronic canine heart failure by exacerbating nodal conduction abnormalities revealed by novel dual-sided intramural optical mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. lucris.lub.lu.se [lucris.lub.lu.se]

An In-depth Technical Guide to the Endogenous Ligands of the Adenosine A1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenosine (B11128) A1 receptor (A1R) is a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors. It is ubiquitously expressed throughout the human body, with particularly high densities in the brain, heart, adipose tissue, and kidneys.[1] The A1R plays a crucial role in a wide array of physiological processes, including neurotransmission, cardiac function, and metabolism, making it a significant target for therapeutic intervention in various pathological conditions such as cardiac arrhythmias, neurodegenerative diseases, and chronic pain. This technical guide provides a comprehensive overview of the primary endogenous ligand for the A1R, its binding characteristics, the intricate signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Endogenous Ligand: Adenosine

The principal endogenous ligand for the Adenosine A1 receptor is the purine (B94841) nucleoside, adenosine .[2][3] Under normal physiological conditions, extracellular adenosine concentrations are low. However, in response to metabolic stress, such as hypoxia or ischemia, cellular ATP is rapidly catabolized, leading to a significant increase in extracellular adenosine levels. This localized surge in adenosine acts as a protective signal, modulating cellular function to restore homeostasis.

Quantitative Data: Binding Affinity and Efficacy

The interaction of adenosine with the A1R is characterized by high affinity. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. The functional potency of an agonist is determined by its half-maximal effective concentration (EC50) in a functional assay.

| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |

| Adenosine | Human | Radioligand Binding | Ki | ~100 | [3] |

| Adenosine | Rat | Radioligand Binding | Ki | 73 | [3] |

| Adenosine | Rat | Functional Assay (cAMP) | EC50 | 1770 | [4] |

| N6-Cyclopentyladenosine (CPA) | Human | Functional Assay (cAMP) | EC50 | 0.32 | |

| N6-Cyclopentyladenosine (CPA) | Rat | Functional Assay (β-arrestin recruitment) | EC50 | 130 | [5] |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human | Functional Assay (Gi/Go Activation) | EC50 | 21.9 | [6] |

Adenosine A1 Receptor Signaling Pathways

The Adenosine A1 receptor primarily couples to inhibitory G proteins of the Gi/o family, specifically Gαi1, Gαi2, Gαi3, and Gαo.[2][4][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. Both subunits then modulate the activity of various downstream effector proteins, initiating a cascade of intracellular events.

Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP).[2] This leads to a decrease in intracellular cAMP levels. Consequently, the activity of protein kinase A (PKA), a key downstream effector of cAMP, is reduced.[2] The reduction in PKA activity alters the phosphorylation state and activity of numerous target proteins, including transcription factors like the cAMP response element-binding protein (CREB).[2]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. G Protein-Independent Inhibition of GIRK Current by Adenosine in Rat Atrial Myocytes Overexpressing A1 Receptors after Adenovirus-Mediated Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A1( )receptors are selectively coupled to Gα(i-3) in postmortem human brain cortex: Guanosine-5'-O-(3-[(35)S]thio)triphosphate ([(35)S]GTPγS) binding/immunoprecipitation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine inhibition via A1 receptor of N-type Ca2+ current and peptide release from isolated neurohypophysial terminals of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.physiology.org [journals.physiology.org]

Structure-Activity Relationship of Xanthine-Based A1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for xanthine-based antagonists of the A1 adenosine (B11128) receptor (A1AR). It covers the essential structural modifications to the xanthine (B1682287) core that govern potency and selectivity, presents quantitative binding data, details key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

The A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cellular activity in various tissues, including the brain, heart, and kidneys.[1][2] Its activation by endogenous adenosine initiates an inhibitory signaling cascade. The receptor primarily couples to Gi and Go proteins.[1][3] This coupling leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][4] Additionally, A1AR activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] The downstream effects include the activation of potassium channels, which causes hyperpolarization, and the inhibition of N-, P-, and Q-type calcium channels, reducing neurotransmitter release.[1][3][5]

Core Structure-Activity Relationships

The xanthine nucleus is the foundational scaffold for a major class of adenosine receptor antagonists.[6] Modifications at the N1, N3, N7, and C8 positions dramatically influence the affinity and selectivity for the A1 receptor subtype.

-

N1 and N3 Positions: Substitutions with alkyl groups at both the N1 and N3 positions are crucial for high affinity. Comparative studies have consistently shown that increasing the chain length from methyl (as in theophylline (B1681296) and caffeine) to propyl results in a significant enhancement of antagonist potency at A1 receptors.[7][8]

-

C8 Position: This position is the primary determinant of both high affinity and selectivity for the A1 receptor.[6][9]

-

Cycloalkyl Groups: The introduction of bulky, lipophilic cycloalkyl groups, such as cyclopentyl or cyclohexyl, at the C8 position confers a remarkable increase in A1 receptor affinity and selectivity over the A2A subtype.[6][10] For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a well-established, highly potent, and selective A1 antagonist.[6] However, introducing unsaturation into these cycloalkyl rings, creating cycloalkenyl analogs, markedly diminishes potency at A1 receptors.[10]

-

Aryl Groups: An 8-phenyl substituent also produces a considerable increase in potency.[7][11] This potency can be further augmented by specific substitutions on the phenyl ring. In particular, para substitutions can enhance affinity.[7][8] Combining substitutions, such as an ortho-amino group with a para-chloro group on the 8-phenyl ring, can lead to compounds with extraordinary A1 receptor affinity.[8][11]

-

-

N7 Position: Unlike the other positions, substitutions at the N7 position are generally detrimental to A1 antagonist activity. Xanthine derivatives with substituents at the 7-position are typically less potent than xanthine itself.[11]

Quantitative SAR Data

The following tables summarize the binding affinities (Ki values) of representative xanthine-based derivatives for the A1 adenosine receptor. Lower Ki values indicate higher binding affinity.

Table 1: Effect of N1, N3, and C8 Substitutions on A1 Receptor Affinity

| Compound Name | N1-Substituent | N3-Substituent | C8-Substituent | A1 Ki (nM) | Reference |

|---|---|---|---|---|---|

| Theophylline | -CH3 | -CH3 | -H | ~7,000 | [8] |

| 1,3-Dipropylxanthine | -C3H7 | -C3H7 | -H | ~900 | [7] |

| 1,3-Dipropyl-8-phenylxanthine | -C3H7 | -C3H7 | Phenyl | ~1.2 | [7] |

| DPCPX | -C3H7 | -C3H7 | Cyclopentyl | 0.47 | [6] |

| PACPX | -C3H7 | -C3H7 | 2-amino-4-chlorophenyl | 0.022 |[8][11] |

Table 2: Comparison of C8-Cycloalkyl and C8-Aryl Derivatives

| Compound Class | General C8-Substituent | Key SAR Finding | A1 Selectivity | Reference |

|---|---|---|---|---|

| 8-Cycloalkylxanthines | Cyclopentyl, Cyclohexyl | High A1 affinity and very high selectivity. | High (e.g., ~150-fold for DPCPX) | [6] |

| 8-Arylxanthines | Substituted Phenyl | Can achieve extremely high A1 affinity. | Can be very high (e.g., >1,600-fold for PACPX) | [11] |

| 8-Cycloalkenylxanthines | Cyclopentenyl, Cyclohexenyl | Unsaturation significantly reduces A1 affinity. | Low |[10] |

Experimental Protocols

The characterization of xanthine-based A1 antagonists relies on standardized in vitro assays to determine binding affinity and functional activity.

Objective: To determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to compete with a specific radiolabeled ligand.

Materials:

-

Tissue Preparation: Rat or bovine brain membranes, prepared by homogenization and centrifugation.[7][12]

-

Radioligand: N6-[3H]cyclohexyladenosine ([3H]CHA) or [3H]DPCPX.[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Xanthine derivatives dissolved in DMSO.

-

Non-specific Binding Control: High concentration of a non-labeled standard agonist/antagonist (e.g., 10 µM NECA).[13]

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Assay Preparation: In assay tubes, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.[13]

-

Separation: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human A1 adenosine receptor (e.g., HEK293 or CHO cells).[13]

-

A1 Agonist: A standard A1 agonist like N6-Cyclopentyladenosine (CPA) or NECA.

-

Adenylate Cyclase Stimulator: Forskolin (B1673556).

-

Test Compounds: Xanthine derivatives.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding: Seed the A1AR-expressing cells into 96-well plates and culture overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Stimulation: Add a fixed concentration of the A1 agonist (e.g., its EC80) along with forskolin to stimulate adenylate cyclase. The A1 agonist will inhibit this stimulation.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

Data Analysis:

-

Construct a dose-response curve by plotting the cAMP level against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the inhibited cAMP production.

-

This functional IC50 confirms the compound's ability to act as an antagonist at the cellular level. Antagonist potency can be expressed as a Kb value derived from a Schild analysis.[6]

General Experimental Workflow for SAR Analysis

The process of identifying and optimizing A1 antagonists follows a logical progression from initial screening to detailed characterization. This workflow ensures that promising compounds are systematically evaluated for the desired properties of high affinity and functional antagonism.

References

- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. innoprot.com [innoprot.com]

- 5. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. De novo analysis of receptor binding affinity data of xanthine adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Adenosine A1 Receptor Blockade: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adenosine (B11128) A1 receptor (A1R), a G-protein coupled receptor, is a critical regulator of a wide array of physiological processes. Its activation by endogenous adenosine typically results in inhibitory effects, such as reduced heart rate, decreased neurotransmitter release, and neuroprotection.[1][2] Consequently, the blockade of the A1R with selective antagonists presents a compelling therapeutic strategy for various pathologies, including heart failure, renal dysfunction, and neurological disorders. This technical guide provides an in-depth exploration of the physiological effects of A1R blockade, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining essential experimental protocols for investigating A1R function.

Introduction to the Adenosine A1 Receptor

The A1R is a member of the P1 subfamily of purinergic receptors and exhibits a high affinity for adenosine.[3] It is widely distributed throughout the body, with significant expression in the brain, heart, kidneys, and adipose tissue.[3][4] The A1R primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels.[1][2] Blockade of this receptor with antagonists prevents these inhibitory actions of adenosine, leading to a range of stimulatory physiological effects.[1]

Signaling Pathways of the Adenosine A1 Receptor

Activation of the A1R triggers a cascade of intracellular signaling events. The primary pathway involves the Gαi subunit inhibiting adenylyl cyclase, which reduces the conversion of ATP to cAMP.[2] The Gβγ subunits, also released upon G-protein activation, can directly modulate the activity of ion channels, such as activating potassium channels and inhibiting calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[1][2] Additionally, A1R activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5]

Blockade of the A1R prevents these signaling cascades from being initiated by adenosine.

Physiological Effects of Adenosine A1 Receptor Blockade

The blockade of A1Rs leads to a variety of physiological responses depending on the tissue and the prevailing concentration of endogenous adenosine.

Cardiovascular System

In the cardiovascular system, A1R activation has a generally inhibitory effect.[1] Blockade of these receptors can therefore lead to:

-

Increased Heart Rate and Contractility: By blocking the inhibitory effects of adenosine on the sinoatrial node and ventricular myocytes, A1R antagonists can increase heart rate and enhance cardiac contractility.[1] This effect is particularly relevant in conditions like heart failure where cardiac output is compromised.[1]

-

Modulation of Vascular Tone: The effects on vascular tone are complex. While A1R activation can cause vasoconstriction of afferent arterioles in the kidney, its effects in other vascular beds can vary.[6]

Renal System

The kidneys are a major site of A1R expression and regulation. A1R blockade significantly impacts renal function:

-

Diuresis and Natriuresis: A1R antagonists promote urine and sodium excretion.[7][8] This is achieved by inhibiting sodium reabsorption in the proximal tubules and interfering with tubuloglomerular feedback.[6][7]

-

Renal Hemodynamics: Blockade of A1Rs can lead to afferent arteriole vasodilation, which can increase the glomerular filtration rate (GFR).[9][10] However, the overall effect on renal blood flow can be variable.[8]

Central Nervous System

In the central nervous system (CNS), adenosine, acting through A1Rs, is a key inhibitory neuromodulator. A1R blockade can result in:

-

Increased Neuronal Excitability and Neurotransmitter Release: By antagonizing the inhibitory effects of adenosine, A1R blockers can enhance the release of excitatory neurotransmitters like glutamate.[1][2]

-

Wakefulness and Cognitive Enhancement: The well-known stimulant effects of caffeine (B1668208) are primarily due to its antagonism of adenosine receptors, including the A1R.[11] A1R blockade can promote wakefulness and may have potential in treating conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD).[1]

-

Potential for Pro-convulsant and Anxiogenic Effects: Due to the increased neuronal excitability, A1R blockade can have potential side effects such as anxiety and a lowered seizure threshold.[1]

Respiratory System

The role of A1R in the respiratory system is less defined than in other systems. However, non-selective adenosine receptor antagonists like theophylline (B1681296) are used to treat respiratory diseases such as asthma and COPD, suggesting a role for adenosine receptors in regulating bronchoconstriction.[11]

Quantitative Data on A1 Receptor Blockade

The following tables summarize quantitative data from studies investigating the effects of A1R antagonists.

Table 1: Cardiovascular Effects of A1 Receptor Blockade

| Parameter | Species/Model | A1R Antagonist | Dose/Concentration | Observed Effect | Reference |

| Heart Rate | Human (Heart Failure) | CVT-124 | 10-100 mg | No significant change | [7] |

| Cardiac Output | Human (Heart Failure) | A1R antagonists | N/A | Enhanced cardiac output | [1] |

| Afferent Arteriolar Resistance | Rat | DPCPX | 10 µg/kg/min | Decrease from 1.83 to 1.43 dyn·s·cm⁻⁵ | [10] |

| Transcapillary Hydraulic Pressure Difference | Rat | DPCPX | 10 µg/kg/min | Increase from 35 to 43 mmHg | [10] |

Table 2: Renal Effects of A1 Receptor Blockade

| Parameter | Species/Model | A1R Antagonist | Dose/Concentration | Observed Effect | Reference |

| Urine Flow | Rat | DPCPX | 10 µg/kg/min | Significant increase | [9] |

| Sodium Excretion | Rat | DPCPX | 10 µg/kg/min | Significant increase | [9] |

| Glomerular Filtration Rate (GFR) | Human (Heart Failure) | CVT-124 | 10-100 mg | No decrease | [7][8] |

| Glomerular Ultrafiltration Coefficient (Kf) | Rat | DPCPX | 10 µg/kg/min | Increase from 0.057 to 0.075 nl·s⁻¹·mmHg⁻¹ (with losartan) | [9] |

Table 3: Central Nervous System Effects of A1 Receptor Blockade

| Parameter | Species/Model | A1R Antagonist | Dose/Concentration | Observed Effect | Reference |

| Glutamate Release | N/A | A1R antagonists | N/A | Increased release | [2] |

| Wakefulness | Human | Caffeine | N/A | Increased alertness | [11] |

| Neuronal Excitability | N/A | A1R antagonists | N/A | Increased excitability | [1] |

Experimental Protocols

Radioligand Binding Assay for A1 Receptor

This protocol is used to determine the affinity and density of A1Rs in a given tissue or cell preparation.

References

- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. ovid.com [ovid.com]

- 8. Renal effects of adenosine A1-receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Effects of selective A1 receptor blockade on glomerular hemodynamics: involvement of renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide on the Therapeutic Potential of A1 Receptor Antagonists

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Adenosine (B11128) A1 receptor (A1R) antagonists, a class of compounds with significant therapeutic promise across a spectrum of diseases. This guide details their mechanism of action, summarizes key preclinical and clinical data, outlines essential experimental protocols for their evaluation, and explores their potential in various therapeutic areas.

Introduction: The Adenosine System and the A1 Receptor

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1 receptor, which couples to inhibitory G proteins (Gαi/o), is widely distributed throughout the body, with high expression in the brain, heart, kidney, and adipose tissue. Its activation generally leads to inhibitory effects, such as a reduced heart rate, neuro-inhibition, and decreased cellular metabolism. Consequently, blocking the A1R with selective antagonists offers a compelling strategy to counteract these effects, presenting therapeutic opportunities in conditions characterized by excessive adenosine signaling or where A1R blockade can restore physiological function.

Mechanism of Action: A1 Receptor Signaling

The A1 receptor is a canonical Gαi/o-coupled GPCR. Upon activation by adenosine, the receptor initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP attenuates the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G protein can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-, P-, and Q-type voltage-gated calcium channels. This combination of actions leads to cellular hyperpolarization and reduced neurotransmitter release, culminating in an overall inhibitory effect on cellular excitability.[1]

A1R antagonists function by competitively binding to the A1 receptor, thereby preventing endogenous adenosine from exerting its inhibitory effects. This blockade leads to a disinhibition of adenylyl cyclase, increased neurotransmitter release, and enhanced cardiac contractility, among other tissue-specific effects.[1]

Caption: A1 Receptor signaling cascade and point of antagonist intervention.

Therapeutic Potential and Drug Development Landscape

A1R antagonists have been investigated for a range of conditions, primarily focusing on cardiovascular and renal diseases. Several compounds have advanced to clinical trials, providing valuable data on their therapeutic utility.

Key A1 Receptor Antagonists in Development

Several selective A1R antagonists have been developed and evaluated in clinical settings. These compounds typically exhibit high affinity for the human A1 receptor and significant selectivity over other adenosine receptor subtypes.[2]

| Compound Name | Alias(es) | A1R Kᵢ (nM) | Selectivity (Fold) vs. A2A | Status/Therapeutic Area |

| Rolofylline (B1679515) | KW-3902 | 0.19 (rat)[3] | 890 (rat)[3] | Development terminated; Acute Heart Failure[4] |

| Derenofylline | SLV320 | 1.0 (human)[5][6] | >200 (vs. A2A, A3); >3900 (vs. A2B)[5][6] | Investigated for Heart Failure, Uremic Cardiomyopathy[5][7] |

| Tonapofylline (B1683204) | BG9928 | <10 (human)[2] | >200[2] | Investigated for Heart Failure, AKI[7][8] |

| DPCPX | N/A | 0.47[9] | ~150[9] | Preclinical tool |

Table 1: Pharmacological Properties of Selected A1R Antagonists. Kᵢ values represent the inhibition constant, a measure of binding affinity.

Cardiovascular and Renal Applications

The most extensively studied application of A1R antagonists is in the management of acute decompensated heart failure (ADHF), particularly in patients with concomitant renal dysfunction, often termed cardiorenal syndrome.[7][10] In heart failure, increased adenosine levels contribute to renal afferent arteriole vasoconstriction and enhanced sodium reabsorption in the proximal tubule, which impairs renal function and promotes fluid retention.[7] A1R antagonists aim to reverse these effects, promoting diuresis and preserving glomerular filtration rate (GFR).

Clinical Trial Data Summary

| Trial/Study | Compound | Patient Population | Key Findings | Outcome |

| PROTECT | Rolofylline | 2,033 patients with ADHF and renal dysfunction | - No significant difference in persistent worsening renal function (15.0% vs. 13.7% placebo).[1][11]- Greater reduction in body weight (-3.0 kg vs. -2.6 kg placebo).[1]- Higher incidence of seizures and stroke.[4] | Failed to meet primary endpoint; development terminated.[1][4] |

| Phase II Study | SLV320 | 111 patients with chronic heart failure | - Increased sodium excretion and diuresis compared to placebo.[12]- Decreased cystatin C levels, suggesting potential GFR improvement.[12]- No immediate effects on cardiac hemodynamics (e.g., PCWP, CO).[12] | Showed potential for improving renal function while promoting diuresis.[12] |

| Phase II Study | BG9928 | 50 patients with stable heart failure | - Significantly increased sodium excretion over 10 days with once-daily oral dosing.[13]- No change in creatinine (B1669602) clearance or significant potassium loss.[13]- Reduction in body weight compared to placebo.[13] | Well-tolerated and effective at promoting natriuresis without impairing renal function.[13] |

Table 2: Summary of Key Clinical Trial Results for A1R Antagonists in Heart Failure.

Caption: Logical workflow of A1R antagonism in cardiorenal syndrome.

Neurological Disorders

In the central nervous system, A1 receptors are highly expressed and act as key regulators of neuronal excitability. While A1R agonists are explored for their neuroprotective effects in acute events like ischemia, A1R antagonists are being investigated for conditions associated with neuronal hypoactivity or cognitive dysfunction. Recent preclinical work has shown that the A1R antagonist rolofylline can alleviate presynaptic dysfunction and restore neuronal activity in cellular models of tauopathy, and reverse spatial memory deficits in transgenic mouse models.[14] This suggests a potential role for A1R antagonists in combating the neuronal dysfunction associated with neurodegenerative diseases like Alzheimer's.

Other Potential Applications

-

Oncology: A1R antagonists are being explored in cancer therapy, with some studies suggesting they may induce apoptosis in cancer cell lines.[15]

-

Metabolic Disease: Preclinical studies have indicated that A1R antagonism may improve glucose tolerance, though the precise mechanisms are still under investigation.

Key Experimental Protocols

The discovery and characterization of novel A1R antagonists rely on a standardized workflow of in vitro and in vivo assays.

Caption: General experimental workflow for A1R antagonist discovery.

Radioligand Binding Assay (for Affinity Determination)

This assay directly measures the affinity of a test compound for the A1 receptor by assessing its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Kᵢ) of a test compound at the A1 receptor.

-

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human A1 receptor.[16]

-

Radioligand: A high-affinity A1R radioligand, such as [³H]CCPA (agonist) or [³H]DPCPX (antagonist).[16][17]

-

Test Compounds: Serial dilutions of the antagonist.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[16]

-

Non-specific Binding Control: A high concentration of a non-labeled A1R ligand (e.g., 10 µM 2-chloroadenosine) to determine background binding.[16]

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[18]

-

-

Protocol:

-

Incubation: In a 96-well plate, combine the membrane preparation (e.g., 5-20 µg protein/well), radioligand (at a final concentration near its Kₔ, e.g., 1 nM [³H]CCPA), and varying concentrations of the test compound.[16][18]

-

Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.[16][19]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the mixture through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[18]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[18]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[20]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (concentration of antagonist that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]

-

cAMP Functional Assay (for Potency Determination)

This assay measures the functional consequence of A1R blockade by quantifying changes in intracellular cAMP levels. Since A1R is Gαi-coupled, its activation inhibits cAMP production. An antagonist will therefore reverse this inhibition.

-

Objective: To determine the IC₅₀ value of an antagonist, representing its functional potency.

-

Materials:

-

Cell Line: A cell line (e.g., CHO, HEK293) expressing the human A1 receptor.[21]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556), used to raise basal cAMP levels so that inhibition can be measured.[22]

-

A1R Agonist: A potent A1R agonist (e.g., NECA or CPA) used at a concentration that gives ~80% of its maximal effect (EC₈₀).[22]

-

Test Compounds: Serial dilutions of the antagonist.

-

cAMP Detection Kit: A commercially available kit, often based on HTRF, FRET, or ELISA principles.[23][24]

-

-

Protocol:

-

Cell Plating: Plate the cells in a suitable microplate (e.g., 384-well) and allow them to adhere overnight.[21]

-

Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing serial dilutions of the test antagonist. Incubate for a short period (e.g., 15-30 minutes).[23]

-

Stimulation: Add a solution containing both the A1R agonist (at its EC₈₀) and forskolin to all wells. This mixture will stimulate adenylyl cyclase (via forskolin) while simultaneously attempting to inhibit it (via the A1R agonist). The antagonist will compete with the agonist, preventing the inhibition and thus restoring cAMP levels.[22]

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.[23]

-

Data Analysis: Plot the measured cAMP signal against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the concentration of the antagonist required to reverse 50% of the agonist-induced inhibition.

-

In Vivo Animal Models

Preclinical efficacy is often evaluated in animal models that recapitulate aspects of human disease.

-

Heart Failure Models:

-

Transverse Aortic Constriction (TAC): A surgical procedure in mice or rats where a ligature is placed around the transverse aorta, inducing pressure overload and leading to cardiac hypertrophy and subsequent heart failure.[25][26] Efficacy is assessed by measuring changes in cardiac function (e.g., fractional shortening via echocardiography), hypertrophy (heart weight to body weight ratio), and fibrosis.[25]

-

-

Renal Disease Models:

-

5/6 Nephrectomy (5/6 NX): A model of chronic renal failure in rats where five-sixths of the renal mass is surgically removed. This leads to hypertension, albuminuria, and progressive renal and cardiac fibrosis.[5] A1R antagonists are evaluated for their ability to reduce albuminuria, preserve GFR, and prevent cardiac fibrosis in this model.[5]

-

Conclusion and Future Directions

A1 receptor antagonists represent a promising class of therapeutic agents, particularly for cardiorenal syndrome. While large-scale clinical trials with rolofylline were disappointing, studies with other compounds like SLV320 and BG9928 have shown that A1R antagonists can effectively promote diuresis and natriuresis while preserving renal function.[12][13] The failure of rolofylline may have been due to compound-specific issues, such as off-target effects or an unfavorable adverse event profile, rather than a failure of the mechanism itself.[4]

Future research should focus on developing A1R antagonists with improved selectivity and safety profiles. Furthermore, exploring their potential in other therapeutic areas, such as neurodegenerative diseases and oncology, is warranted based on emerging preclinical evidence. A deeper understanding of the nuanced role of adenosine in different pathological states will be critical to successfully harnessing the therapeutic potential of A1 receptor antagonism.

References

- 1. Effects of the adenosine A1 receptor antagonist rolofylline on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KW 3902 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. Rolofylline - Wikipedia [en.wikipedia.org]

- 5. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Protective effect of tonapofylline (BG9928), an adenosine A1 receptor antagonist, against cisplatin-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of multiple oral doses of an A1 adenosine antagonist, BG9928, in patients with heart failure: results of a placebo-controlled, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine A1 receptor antagonist rolofylline alleviates axonopathy caused by human Tau ΔK280 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 17. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Assay in Summary_ki [bdb99.ucsd.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]

- 25. Activation of adenosine A1 receptor attenuates cardiac hypertrophy and prevents heart failure in murine left ventricular pressure-overload model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Long-Term Effects of Chronic Adenosine A1 Receptor Blockade

Executive Summary

The Adenosine (B11128) A1 receptor (A1R), a Gi/o protein-coupled receptor, is a critical modulator of physiological processes across the cardiovascular, central nervous, and renal systems. Its activation is typically inhibitory, reducing heart rate, neuronal excitability, and neurotransmitter release.[1][2] While acute blockade of A1R has been extensively studied, chronic antagonism initiates a distinct set of adaptive changes with significant long-term consequences. This technical guide synthesizes the current understanding of chronic A1R blockade, focusing on the molecular, cellular, and systemic effects. The most consistent and fundamental long-term effect is a compensatory upregulation in the density and sensitivity of the A1 receptors themselves, which drives many of the subsequent physiological outcomes.[3][4][5] These outcomes present both therapeutic opportunities, particularly in stroke recovery and cardiorenal syndromes, and potential risks, such as cognitive impairment.

Molecular and Cellular Effects of Chronic A1R Blockade

The primary molecular consequence of long-term A1R antagonism is a homeostatic adaptation by the cell to overcome the persistent receptor inhibition.

Receptor Upregulation and System Sensitization

Prolonged exposure to A1R antagonists, such as caffeine (B1668208), carbamazepine (B1668303) (CBZ), or the highly selective 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), consistently leads to an increase in the density of A1 receptors in various tissues, particularly the brain.[3][4][6] This upregulation is a compensatory mechanism to enhance the system's sensitivity to endogenous adenosine. Studies on cerebellar granule cells have shown that antagonist exposure not only increases the number of A1 receptors but also enhances their functional coupling to adenylyl cyclase inhibition.[3] This sensitization means that upon removal of the antagonist, the system may exhibit an exaggerated response to normal levels of adenosine.

A1R Signaling Pathway

The A1R canonically signals through Gi and Go proteins.[7] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity.[1][7] Additionally, the G-protein subunits can directly modulate ion channels, typically by activating potassium channels and inhibiting calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.[1][7][8]

Systemic Physiological Consequences

The molecular adaptation of receptor upregulation translates into significant, tissue-specific physiological changes.

Central Nervous System (CNS)

-

Neurogenesis and Stroke Recovery: Perhaps the most promising therapeutic application of chronic A1R blockade is in stroke recovery. Long-term treatment with the antagonist DPCPX has been shown to promote cellular proliferation in the subventricular zone, enhance the production of new neurons, and improve motor and memory outcomes following cerebral ischemia in rodent models.[9][10]

-

Learning and Memory: The impact on cognition is complex. Chronic administration of the A1R antagonist CPX was found to impair spatial memory acquisition in mice, an effect potentially linked to the upregulation of receptors that could lead to an over-inhibitory state when the drug is withdrawn.[5] Conversely, the general increase in excitatory neurotransmitter release from A1R blockade suggests a potential for cognitive enhancement.[1] However, studies with caffeine, a non-selective antagonist, indicate that high or chronic exposure can attenuate hippocampal long-term potentiation (LTP), a cellular correlate of memory.[11]

-

Pain and Hypersensitivity: In the context of nerve injury, which can increase tonic A1R activation, chronic blockade of these receptors has been shown to partially prevent the development of hypersensitivity.[12]

Renal System

Chronic A1R blockade has profound effects on kidney function. A1R activation normally promotes sodium and water reabsorption in the proximal tubule and causes vasoconstriction of the afferent arteriole.[13][14] Antagonists counteract these effects, leading to:

-

Diuresis and Natriuresis: Increased urine and sodium excretion.

-

Preservation of Glomerular Filtration Rate (GFR): By inhibiting the tubuloglomerular feedback mechanism, A1R antagonists can induce diuresis without the drop in GFR often seen with other diuretics.[15][16] This makes them a promising therapeutic class for fluid management in patients with heart failure.[13][14]

Cardiovascular System

A1R activation exerts a negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effect.[2][8] While acute blockade can counter this, the long-term effects are less defined. The primary consequence of chronic blockade is likely receptor upregulation, which could sensitize the heart to endogenous adenosine, potentially leading to bradycardia or other adverse effects if the antagonist is stopped abruptly. Most clinical studies of A1R antagonists in heart failure have focused on the beneficial renal effects rather than long-term cardiac remodeling.[13][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on chronic A1R blockade.

Table 1: Molecular Effects of Chronic A1R Antagonist Treatment

| Antagonist | Model System | Duration | Key Finding | Magnitude of Effect | Reference |

|---|---|---|---|---|---|

| Caffeine | Rat Cerebral Cortex | 28 days | Sensitization of A1R-adenylyl cyclase system | 35% enhancement in agonist-mediated inhibition | [18] |

| Caffeine | Rat Brain | Chronic | Upregulation of A1 receptors | 17-28% increase in A1R density | [19] |

| Caffeine / CBZ | Rat Brain | Chronic | Upregulation of A1 receptors | Significant increase in [3H]CHA binding sites | [4] |

| Caffeine | Mouse Brain | Chronic | Upregulation of cortical A1 receptors | 20% increase in density | [6] |

| Various | Cerebellar Granule Cells | Chronic | Increased A1 receptor density | Concentration-dependent increase |[3] |

Table 2: Physiological Outcomes of Chronic A1R Blockade

| Antagonist | Model System | Duration | System | Outcome | Reference |

|---|---|---|---|---|---|

| DPCPX | Rodent Stroke Model | 8-28 days | CNS | Promoted neurogenesis, improved motor/memory function | [9][10] |

| CPX | C57BL/6 Mice | 9 days | CNS | Impaired spatial memory acquisition | [5] |

| DPCPX | Rat Nerve Injury Model | Chronic | CNS | Partially prevented hypersensitivity | [12] |

| CVT-124 / BG-9719 | Heart Failure Patients | Acute/Short-term | Renal | Increased sodium excretion without decreasing GFR | [15] |

| SLV320 | Heart Failure Patients | Acute | Renal | Increased natriuresis and diuresis | [17] |

| FK-453 | Healthy Male Subjects | Acute | Renal | Increased GFR | ~20% increase |[16] |

Experimental Protocols

Reproducing the effects of chronic A1R blockade requires carefully designed in vivo experiments. Below is a generalized protocol based on methodologies cited in the literature.

General Methodology for Chronic Blockade Studies in Rodents

-

Animal Model:

-

Species: Male Wistar rats or C57BL/6 mice are commonly used.[20]

-

Housing: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water.

-

-

Drug Administration:

-

Compound: A selective A1R antagonist like DPCPX or a non-selective antagonist like caffeine is chosen.

-

Route and Regimen: The administration route is selected to ensure sustained exposure.

-

In Drinking Water/Diet: Caffeine is often administered as a 0.1% solution in drinking water for periods of 2-4 weeks.[18]

-

Daily Injections: DPCPX or CPX can be administered via daily intraperitoneal (IP) injections for 7-28 days.[5][10][21]

-

Osmotic Minipumps: For continuous, stable delivery, antagonists can be loaded into subcutaneous osmotic minipumps.

-

-

Dose: Doses are selected based on prior pharmacokinetic and pharmacodynamic studies to ensure target engagement without overt toxicity.

-

-

Post-Treatment Analysis:

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues (e.g., brain, heart, kidneys) are collected for analysis.

-

Receptor Autoradiography/Binding Assays: Brain membranes are prepared to quantify A1R density (Bmax) and affinity (Kd) using a radiolabeled ligand such as [3H]DPCPX.[3][4]

-

Functional Assays: The ability of an A1R agonist (e.g., N6-cyclopentyladenosine, CPA) to inhibit forskolin-stimulated adenylyl cyclase activity is measured to assess the functional coupling of the upregulated receptors.[3][18]

-

Behavioral Testing: For CNS studies, cognitive function is assessed using paradigms like the Morris water maze for spatial learning and memory.[5]

-

Immunohistochemistry: Brain sections are stained for markers of cell proliferation (e.g., Ki67) or newly born neurons (e.g., BrdU/NeuN double-labeling) to assess neurogenesis.[9][10]

-

Logical Framework and Conclusion

The diverse, long-term effects of chronic A1R blockade can be understood through a central logical framework: persistent antagonism forces a homeostatic upregulation of the target receptor. This adaptation, in turn, sensitizes the entire signaling system.

References

- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Chronic exposure to adenosine receptor agonists and antagonists reciprocally regulates the A1 adenosine receptor-adenylyl cyclase system in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upregulation of adenosine A1 receptors and forskolin binding sites following chronic treatment with caffeine or carbamazepine: a quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic caffeine alters the density of adenosine, adrenergic, cholinergic, GABA, and serotonin receptors and calcium channels in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 8. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 9. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Chronic activation of spinal adenosine A1 receptors results in hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Renal effects of adenosine A1-receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adenosine and kidney function: potential implications in patients with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chronic caffeine ingestion sensitizes the A1 adenosine receptor-adenylate cyclase system in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chronic sleep restriction induces long-lasting changes in adenosine and noradrenaline receptor density in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. rjptsimlab.com [rjptsimlab.com]

Genetic Knockout Studies of the Adenosine A1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of genetic knockout (KO) studies involving the Adenosine (B11128) A1 receptor (A1R), a critical G protein-coupled receptor with ubiquitous expression and diverse physiological roles.[1][2] By summarizing key quantitative data from A1R KO mouse models, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a vital resource for professionals engaged in adenosine receptor research and therapeutic development.

Core Physiological and Behavioral Phenotypes of A1R Knockout Mice

Genetic ablation of the Adenosine A1 receptor in murine models has revealed its significant involvement in a wide array of physiological and behavioral processes. The following tables consolidate the quantitative findings from various studies, offering a clear comparison of the phenotypic changes observed in A1R KO mice compared to their wild-type (WT) counterparts.

Cardiovascular Phenotype

| Parameter | Finding in A1R KO Mice | Reference |

| Heart Rate | Higher in male A1R KO mice.[3] | [3] |

| Blood Pressure | Baseline mean arterial pressure (MAP) is not different from WT. However, the hypertensive response to Angiotensin II infusion is blunted.[4] | [4] |

| Cardiac Contractility | A1R activation normally inhibits beta-adrenergic-induced contractile effects. This antiadrenergic action is absent in KO mice.[5][6] | [5][6] |

| Ischemic Tolerance | A1R KO hearts show altered responses to ischemia-reperfusion injury.[7] | [7] |

Neurological and Behavioral Phenotype

| Parameter | Finding in A1R KO Mice | Reference |

| Anxiety | Increased anxiety-like behaviors observed in the elevated plus maze and dark-light box tests.[8] | [8] |

| Aggression | Increased aggressiveness in the resident-intruder test.[8] | [8] |

| Locomotor Activity | Reduced exploratory behavior in open-field and hole-board tests.[8] Locomotor activity is generally unaltered or lower in A1R KO mice.[3] | [3][8] |

| Learning and Memory | No significant differences in spatial reference and working memory in Morris water maze tasks.[8] However, disruption of A1R can exacerbate cognitive impairment under conditions like chronic intermittent hypoxia.[9] | [8][9] |

| Pain Perception | Increased pain behaviors in models of neuropathic pain, suggesting an inhibitory role for A1R in nociception.[10][11] | [10][11] |

| Seizure Susceptibility | A1R KO mice exhibit increased susceptibility to seizures and can develop lethal status epilepticus after traumatic brain injury.[11][12][13] | [11][12][13] |

| Sleep | A1 receptors are implicated in sleep promotion by inhibiting wake-promoting neurons.[1] | [1] |

Metabolic Phenotype

| Parameter | Finding in A1R KO Mice | Reference |

| Lipolysis | Adenosine, via A1R, inhibits lipolysis. This inhibition is absent in A1R KO adipocytes, leading to increased lipolysis.[14] | [14] |

| Lipogenesis | Adenosine stimulates lipogenesis via A1 receptors in the presence of insulin (B600854); this effect is absent in KO mice.[14] | [14] |

| Body Weight | Older male A1R KO mice were heavier than wild-type controls.[14] | [14] |

| Sodium and Phosphate (B84403) Excretion | Higher sodium and phosphate excretion in A1R KO mice during Angiotensin II infusion.[4] | [4] |

| Glucose Metabolism | A1R signaling is involved in modulating metabolic function, particularly during aging.[15][16] | [15][16] |

Respiratory Phenotype

| Parameter | Finding in A1R KO Mice | Reference |

| Response to Hypoxia | The depression of respiration typically seen in adult WT mice during severe hypoxia is absent in A1R KO mice.[17][18] Neonatal A1R KO mice show more frequent periods of apnea (B1277953) during and after hypoxia.[17][18] | [17][18] |

Signaling Pathways and Experimental Workflows

To better understand the mechanisms underlying the observed phenotypes and the methodologies used to study them, the following diagrams illustrate the Adenosine A1 receptor signaling pathway and a typical experimental workflow for generating and analyzing A1R knockout mice.

Caption: Adenosine A1 Receptor (A1R) signaling cascade.

Caption: Experimental workflow for A1R knockout mouse studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols frequently employed in Adenosine A1 receptor knockout studies.

Generation of Adenosine A1 Receptor Knockout Mice

The generation of A1R knockout mice is typically achieved through homologous recombination in embryonic stem (ES) cells.[19][20][21][22]

a. Targeting Vector Construction:

-

A targeting vector is designed to disrupt the Adora1 gene, which encodes the A1 receptor.

-

This is commonly done by replacing a critical exon (e.g., exon 2, which contains a significant portion of the coding sequence) with a positive selection cassette, such as a neomycin resistance gene (neo).[23]

-

A negative selection marker, like a thymidine (B127349) kinase (TK) cassette, is often included outside the homology arms to select against random integration.

b. ES Cell Transfection and Selection:

-

The targeting vector is introduced into pluripotent ES cells, typically derived from a 129 mouse strain, via electroporation.

-

Positive selection is applied by culturing the cells in a medium containing an antibiotic (e.g., G418 for a neo cassette). Only cells that have incorporated the vector will survive.

-

Negative selection is subsequently applied (e.g., using ganciclovir (B1264) for a TK cassette) to eliminate cells with random insertions.

-

Surviving cell colonies are screened by PCR and Southern blotting to confirm correct homologous recombination.

c. Blastocyst Injection and Generation of Chimeric Mice:

-

Correctly targeted ES cells are injected into blastocysts from a host strain with a different coat color (e.g., C57BL/6, which is black, if the ES cells are from an agouti 129 strain).

-

The injected blastocysts are then surgically transferred into the uterus of a pseudopregnant female mouse.

-

Offspring that develop from these blastocysts will be chimeras, identifiable by their mixed coat color.

d. Breeding to Germline Transmission and Generation of Knockout Line:

-

Male chimeras are bred with wild-type females of the host strain (e.g., C57BL/6).

-

Agouti-colored offspring indicate that the targeted ES cells contributed to the germline. These mice will be heterozygous for the A1R null allele.

-

Heterozygous mice are then intercrossed to produce homozygous knockout (-/-), heterozygous (+/-), and wild-type (+/+) littermates.

e. Conditional Knockout Models: For studies requiring tissue- or time-specific gene deletion, a conditional knockout approach using the Cre-loxP system is employed.[21][24]

-

A targeting vector is designed to flank a critical exon of the Adora1 gene with loxP sites ("floxed" allele).

-

These mice are then crossed with a transgenic mouse line that expresses Cre recombinase under the control of a specific promoter (for tissue-specificity) or an inducible promoter (for temporal control).[24]

-

In cells where Cre recombinase is expressed, the DNA segment between the loxP sites is excised, leading to the inactivation of the A1 receptor.[21] An adeno-associated viral (AAV) vector carrying the gene for Cre recombinase can also be used for focal deletion in specific brain regions.[25]

Genotyping of A1R Knockout Mice

Genotyping is essential to distinguish between wild-type, heterozygous, and homozygous knockout animals.

a. DNA Extraction:

-

A small tissue sample (e.g., tail snip, ear punch) is collected from each mouse.

-

Genomic DNA is extracted from the tissue sample using a commercially available kit or standard proteinase K digestion and phenol-chloroform extraction protocols.

b. Polymerase Chain Reaction (PCR):

-

A three-primer PCR strategy is often used.

-

One forward primer is located upstream of the targeted region.

-

A second, reverse primer is located within the deleted exon. This primer pair will only amplify a product from the wild-type allele.

-

A third, reverse primer is located within the selection cassette (e.g., neo). The forward primer and this third primer will only amplify a product from the knockout allele.

-

The PCR products are then resolved on an agarose (B213101) gel. Wild-type mice will show a single band corresponding to the wild-type allele, homozygous knockout mice will show a single band for the knockout allele, and heterozygous mice will show both bands.

Behavioral Assays

A battery of behavioral tests is used to assess the neurological and psychological phenotype of A1R knockout mice.

a. Elevated Plus Maze (for Anxiety):

-

The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

The time spent in and the number of entries into the open and closed arms are recorded.

-

An anxiogenic phenotype is indicated by a significant reduction in the time spent and entries into the open arms compared to wild-type controls.[8][26]

b. Open Field Test (for Locomotor Activity and Anxiety):

-

The mouse is placed in a large, open, square arena.

-

Locomotor activity is tracked using an automated system for a specified duration (e.g., 15-30 minutes).

-

Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Reduced time in the center is often interpreted as an anxiety-like behavior.[8][26]

c. Morris Water Maze (for Spatial Learning and Memory):

-

A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.

-